1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea
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Overview
Description
1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is a complex organic compound with a unique structure that includes both chlorophenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction between 2-chlorobenzyl chloride and dimethylamine in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Urea formation: The intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of chlorophenyl and dimethoxyphenyl oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Chlorophenyl)-2-(methylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a methyl group instead of a dimethylamino group.
1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-23(2)16(14-7-5-6-8-15(14)20)12-21-19(24)22-13-9-10-17(25-3)18(11-13)26-4/h5-11,16H,12H2,1-4H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHWNJZVAFSGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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